molecular formula C10H12F2O B2541974 (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol CAS No. 2248175-61-1

(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B2541974
CAS No.: 2248175-61-1
M. Wt: 186.202
InChI Key: AZZVTHNSJIFHPI-SSDOTTSWSA-N
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Description

(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol is a chiral alcohol compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For example, the reduction of (2,4-difluorophenyl)-2-methylpropan-1-one using a chiral catalyst can yield the (2R)-alcohol with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve optimized catalytic hydrogenation processes to ensure high yield and purity. The use of advanced chiral catalysts and controlled reaction conditions are crucial to achieving the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of (2,4-difluorophenyl)-2-methylpropan-1-one.

    Reduction: Formation of various alcohol derivatives depending on the specific conditions and reagents used.

    Substitution: Formation of substituted phenyl derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability within biological systems .

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(2,4-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one: Another chiral compound with similar structural features but different functional groups.

    (2R)-1-(2,4-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-ol: Shares the difluorophenyl group but has a different hydroxyl placement.

Properties

IUPAC Name

(2R)-3-(2,4-difluorophenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7,13H,4,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZVTHNSJIFHPI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=C(C=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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